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Abstract
Fanotaprim (also known as VYR-006) is a novel small-molecule inhibitor of dihydrofolate

reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA

synthesis and cell proliferation. This guide provides a comprehensive overview of the available

preclinical data on Fanotaprim, focusing on its mechanism of action, selectivity, and in vitro

activity. Quantitative data are presented in structured tables for clarity, and detailed

experimental methodologies are provided. Visualizations of key pathways and experimental

workflows are included to facilitate understanding.

Introduction to Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of

dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in

the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of

DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism has been

successfully targeted in the development of anticancer drugs (e.g., methotrexate) and

antimicrobial agents (e.g., trimethoprim).

The therapeutic utility of DHFR inhibitors as antimicrobial agents hinges on their selective

inhibition of the pathogen's enzyme over the human ortholog. Structural differences between

prokaryotic and eukaryotic DHFR have been exploited to develop selective inhibitors,
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minimizing host toxicity. Fanotaprim is a next-generation DHFR inhibitor designed for high

potency and selectivity.

Mechanism of Action of Fanotaprim
Fanotaprim functions as a competitive inhibitor of DHFR, binding to the active site of the

enzyme and preventing the binding of the natural substrate, dihydrofolate. This blockade of the

folate pathway deprives the cell of essential precursors for nucleotide synthesis, ultimately

leading to the cessation of DNA replication and cell division.
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Caption: Mechanism of action of Fanotaprim as a DHFR inhibitor.

Quantitative Data on Fanotaprim's In Vitro Activity
The potency and selectivity of Fanotaprim have been evaluated against various targets. The

following tables summarize the key quantitative data.

Table 1: Inhibitory Activity against Dihydrofolate
Reductase
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Target Enzyme IC50 (nM)
Selectivity
(hDHFR/Target
DHFR)

Reference

Toxoplasma gondii

DHFR (tgDHFR)
1.57 196 [1][2]

Human DHFR

(hDHFR)
308 1 [1][2]

Mycobacterium

abscessus DHFR
2500 0.12

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Activity against Toxoplasma gondii and
Human Cells

Cell Line/Strain EC50 (nM) Reference

Toxoplasma gondii (RH strain) 13 [1]

Human breast cancer cell line

(MCF-7)
7300

EC50: Half-maximal effective concentration.

Table 3: In Vitro Antibacterial Activity (MIC)
Organism MIC50 (µM) MIC90 (µM)

Mycobacterium abscessus >100 >100

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of

isolates.

Experimental Protocols
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This section provides an overview of the methodologies used to generate the quantitative data

presented above.

DHFR Enzyme Inhibition Assay
The inhibitory activity of Fanotaprim against recombinant DHFR enzymes is determined using

a spectrophotometric assay that measures the decrease in absorbance at 340 nm,

corresponding to the oxidation of NADPH to NADP+.

Materials:

Recombinant DHFR enzyme (e.g., T. gondii DHFR, human DHFR)

Dihydrofolate (DHF)

NADPH

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 0.5 mg/mL BSA)

Fanotaprim stock solution (in DMSO)

96-well microplate

Spectrophotometer

Procedure:

Prepare serial dilutions of Fanotaprim in the assay buffer.

In a 96-well plate, add the assay buffer, Fanotaprim at various concentrations, and the

DHFR enzyme.

Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for

inhibitor binding.

Initiate the reaction by adding a mixture of DHF and NADPH to each well.

Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.
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Calculate the initial reaction velocities and determine the percent inhibition for each

Fanotaprim concentration relative to a no-inhibitor control.

Plot the percent inhibition against the logarithm of the Fanotaprim concentration and fit the

data to a dose-response curve to calculate the IC50 value.
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Caption: Experimental workflow for a DHFR enzyme inhibition assay.
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In Vitro Anti-Toxoplasma gondii Activity Assay
The efficacy of Fanotaprim against T. gondii is assessed using a growth inhibition assay in

human foreskin fibroblasts (HFFs).

Materials:

HFF cell culture

Toxoplasma gondii tachyzoites (e.g., RH strain)

Cell culture medium (e.g., DMEM with 10% FBS)

Fanotaprim stock solution (in DMSO)

96-well cell culture plates

Luciferase-based viability reagent or other methods for quantifying parasite growth

Procedure:

Seed HFFs in a 96-well plate and grow to confluency.

Infect the HFF monolayer with T. gondii tachyzoites.

After allowing for parasite invasion, add fresh medium containing serial dilutions of

Fanotaprim.

Incubate the plates for a defined period (e.g., 72 hours).

Assess parasite viability by measuring luciferase activity (if using a luciferase-expressing

parasite strain) or by other established methods.

Determine the percent growth inhibition for each Fanotaprim concentration relative to a no-

drug control.

Plot the percent inhibition against the logarithm of the Fanotaprim concentration and fit the

data to a dose-response curve to calculate the EC50 value.
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Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Fanotaprim is determined by the broth microdilution method

according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

Bacterial strains of interest

Cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate growth medium

Fanotaprim stock solution (in DMSO)

96-well microtiter plates

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

Procedure:

Prepare serial twofold dilutions of Fanotaprim in the appropriate broth medium in a 96-well

plate.

Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x

10^5 CFU/mL).

Inoculate each well of the microtiter plate with the bacterial suspension.

Include a growth control well (no drug) and a sterility control well (no bacteria).

Incubate the plates at 35-37°C for 16-20 hours.

The MIC is defined as the lowest concentration of Fanotaprim that completely inhibits visible

bacterial growth.

In Vivo Efficacy in a Murine Model of Toxoplasmosis
Fanotaprim has demonstrated high efficacy in controlling acute Toxoplasma gondii infection in

a murine model. Oral administration of Fanotaprim at doses of 1-10 mg/kg daily for 7 days

resulted in 100% survival of mice infected with a highly virulent strain of T. gondii.
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Table 4: Pharmacokinetic Parameters of Fanotaprim in
Mice

Route
of
Adminis
tration

Dose
(mg/kg)

Bioavail
ability
(F%)

Cmax
(ng/mL)

Tmax
(hours)

AUC0-
last
(ng·h/m
L)

t1/2
(hours)

Referen
ce

Intraveno

us (i.v.)
1 - - - - 3.9

Oral

(p.o.)
0.83 47.3 178 0.05 750 -

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-last: Area under the

concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life.

Conclusion
Fanotaprim is a potent and highly selective inhibitor of protozoan DHFR, with promising in vitro

and in vivo activity against Toxoplasma gondii. Its high selectivity for the parasite enzyme over

the human counterpart suggests a favorable therapeutic window. While data on its antibacterial

activity is currently limited, its mechanism of action as a DHFR inhibitor warrants further

investigation against a broader range of bacterial pathogens. The data and protocols presented

in this guide provide a solid foundation for researchers and drug development professionals

interested in the further exploration and development of Fanotaprim as a potential therapeutic

agent.
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Caption: Logical relationship of Fanotaprim's selective inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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